2-(4-isopropylphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide
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Description
Synthesis Analysis
Synthesis of compounds similar to "2-(4-isopropylphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide" involves complex chemical reactions. For instance, Kumar et al. (2007) discuss the synthesis of a morpholine derivative through a nine-step process with a 36% overall yield, highlighting the intricacies of synthesizing such molecules (Kumar, Sadashiva, & Rangappa, 2007).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior of compounds. Sharma et al. (2018) present the molecular docking analysis of a similar compound, showcasing its interaction with the VEGFr receptor and providing insights into its potential biological activities (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse. For example, Bowden et al. (1997) explore the alkaline hydrolysis of various acetamides, offering insights into reaction mechanisms and kinetics (Bowden, Hiscocks, & Reddy, 1997).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, play a significant role in the practical applications of these compounds. However, specific studies on "this compound" focusing solely on physical properties are not readily available in the literature provided.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and degradation behavior, are essential for understanding how these compounds can be utilized in various scientific applications. Dyachenko et al. (1996) discuss the synthesis and properties of related N-methylmorpholinium dihydropyridine thiolates, offering a glimpse into the chemical properties and potential reactivity of similar compounds (Dyachenko, Krivokolysko, Nesterov, & Litvinov, 1996).
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the efficient synthesis of related compounds, showcasing their potential as building blocks for more complex molecules. For example, the efficient synthesis of potent antimicrobials through a nine-step process demonstrates the compound's utility in creating biologically active molecules (Y. C. S. Kumar et al., 2007). Similarly, the synthesis of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles via the reaction of acetylenic ketones with cyanothioacetamide has been studied, revealing the compound's versatility in forming structurally diverse derivatives (D. S. Buryi et al., 2019).
Molecular Docking and Anticancer Activity
The compound's derivatives have been synthesized and analyzed for their potential as anticancer drugs. One study described the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its crystallization, with further in silico modeling studies targeting the VEGFr receptor to confirm its anticancer activity (Gopal Sharma et al., 2018).
Interaction with Biological Molecules
Research into new paracetamol derivatives, including the synthesis of compounds through a three-component reaction involving paracetamol, morpholine/piperidine, and benzaldehyde, has explored the DNA-binding interactions of these compounds. This highlights the potential therapeutic applications and the ability of these molecules to interact with biological targets (N. Raj, 2020).
Potential for Nanomaterial Synthesis
Isothiocyanato complexes of dioxotungsten(VI) with Mannich base ligands have been synthesized, characterized, and shown to be precursors for nanosized tungsten(VI) trioxide. This indicates the compound's utility in nanomaterial synthesis and its potential application in materials science (Rimpy Gupta et al., 2016).
properties
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-15(2)16-4-6-18(7-5-16)30-14-20(26)23-19-12-17(13-24(3)22(19)28)21(27)25-8-10-29-11-9-25/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYCZNCKIFYFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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